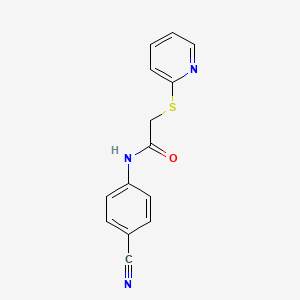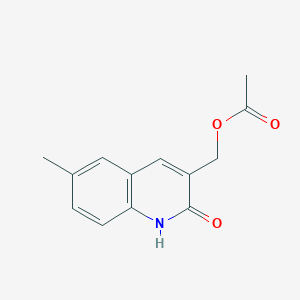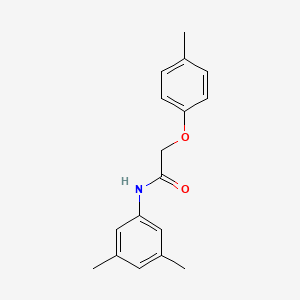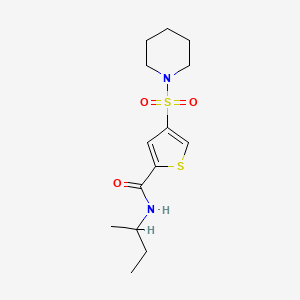![molecular formula C19H21N3O2S B5524326 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds involves multiple steps, including the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate to afford carbohydrazide. Subsequent treatments with phenyl iso/thioisocyanates lead to various derivatives characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectroscopic techniques, including X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the molecular geometry (Liu Fang-ming, 2012).
Chemical Reactions and Properties
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide undergoes various chemical reactions, contributing to the synthesis of a wide range of derivatives. These reactions include intramolecular cyclization, thiation, and electrophilic substitution, revealing the compound’s versatile reactivity and potential for further chemical modifications (Gein, Mar'yasov, & Gein, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and their suitability for different applications. These properties are often determined through spectroscopic analysis and X-ray crystallography (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, Sun, Tie-min, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical application of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide. These properties are explored through comprehensive studies involving synthesis, characterization, and evaluation of the compound and its derivatives (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Ali Shah, Ashraf, Shahid, & Seo, 2020).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinoline derivatives have shown significant antimicrobial properties, with variations in their chemical structure influencing their activity against a range of microorganisms. For example, a study detailed the preparation and evaluation of quinoline derivatives containing an azole nucleus, revealing that some of these compounds exhibited good to moderate antimicrobial activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This indicates the potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds in antimicrobial applications.
Synthesis and Characterization
The synthesis of quinoline derivatives often involves complex chemical reactions, offering insights into their potential utility in various fields, including drug development and material science. For instance, the synthesis of benzo[h]quinoline derivatives was explored, showing a methodology that could potentially apply to the synthesis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide and its analogs, highlighting their versatile chemical properties (Janin, Bisagni, & Carrez, 1993).
Anticancer Potential
Quinoline and thiazole derivatives have also been investigated for their anticancer properties. A study on the synthesis of novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and their evaluation for anti-inflammatory, analgesic, and antimicrobial activities also hinted at the potential anticancer applications of such compounds (Alam et al., 2011). These findings suggest that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide could be explored further for its anticancer properties.
Drug Delivery and Modification
Research into modifying biologically active compounds to enhance their pharmacological properties is ongoing. For instance, lipid-like organosilicon derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole have been synthesized and evaluated for their antitumor, antibacterial, and antifungal properties, showing potential for drug delivery applications (Zablotskaya et al., 2018). This research points towards the adaptability of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide in drug development and modification for enhanced therapeutic effects.
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available, compounds with thiazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-17(25-12-21-13)8-9-18(23)22(2)11-14-6-7-16(24-3)19-15(14)5-4-10-20-19/h4-7,10,12H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNAWZXJGWLNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)
![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)
![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)


![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)